Synthesis of 8-Bromotheophylline from Theophylline: An In-depth Technical Guide
Synthesis of 8-Bromotheophylline from Theophylline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-bromotheophylline from theophylline (B1681296), a critical transformation for the development of various therapeutic agents. 8-Bromotheophylline serves as a key intermediate and is itself an active pharmacological agent, notably as a diuretic and an adenosine (B11128) A1 receptor antagonist.[1] This document details established and alternative synthetic protocols, reaction mechanisms, purification techniques, and relevant biological context.
Physicochemical Data
For effective comparison and characterization of the starting material and the final product, the following quantitative data are provided.
Table 1: Physicochemical Properties of Theophylline and 8-Bromotheophylline
| Property | Theophylline | 8-Bromotheophylline |
| Molecular Formula | C₇H₈N₄O₂ | C₇H₇BrN₄O₂ |
| Molecular Weight | 180.16 g/mol | 259.06 g/mol [2][3] |
| Melting Point | 270-274 °C[4][5][6] | 295-316 °C (decomposes)[7][8] |
| Appearance | White crystalline powder | White solid[9] |
Table 2: Spectroscopic Data for Theophylline
| Technique | Key Signals |
| ¹H NMR (DMSO-d₆) | δ 3.23 (s, 3H, N-CH₃), 3.41 (s, 3H, N-CH₃), 8.01 (s, 1H, C8-H), 11.0 (br s, 1H, N-H) |
| ¹³C NMR | δ 27.7, 29.9, 106.9, 142.1, 148.4, 151.5, 154.9 |
| IR (KBr, cm⁻¹) | 3120 (N-H stretch), 1710 (C=O stretch), 1664 (C=C stretch), 1564 (C=N stretch)[10] |
Table 3: Spectroscopic Data for 8-Bromotheophylline
| Technique | Key Signals |
| ¹³C NMR | Data available, specific shifts vary with solvent. |
| IR (KBr, cm⁻¹) | Key differences from theophylline include the absence of the C8-H signal and the presence of C-Br stretching vibrations.[8] |
Synthesis of 8-Bromotheophylline
The primary method for the synthesis of 8-bromotheophylline is the direct bromination of theophylline, which proceeds via an electrophilic aromatic substitution mechanism. The imidazole (B134444) ring of theophylline is electron-rich, making the C8 position susceptible to electrophilic attack.[11][12][13][14]
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of theophylline follows a classic electrophilic aromatic substitution pathway. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich C8 position of the theophylline ring. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the C8 position, yielding 8-bromotheophylline and hydrobromic acid.
Experimental Protocols
Two primary protocols for the synthesis of 8-bromotheophylline are presented below. The first utilizes molecular bromine, while the second employs N-bromosuccinimide (NBS) as a greener alternative.
This is a well-established method that provides good yields.
Materials:
-
Theophylline
-
Glacial Acetic Acid
-
Deionized Water
-
Bromine
Procedure:
-
In a reaction vessel, dissolve theophylline in a mixture of glacial acetic acid and water with stirring, and heat the mixture to 50-55 °C.[9]
-
Once the theophylline is completely dissolved, slowly add bromine dropwise to the solution while maintaining the temperature.[9]
-
Continue stirring the reaction mixture at 50-55 °C for 1 to 4 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[9]
-
Collect the precipitate by suction filtration and wash the filter cake with deionized water.[9]
-
Dry the resulting white solid under vacuum to obtain 8-bromotheophylline.[9]
Quantitative Parameters:
-
Molar Ratio (Theophylline:Bromine): 1:1.1 to 1:1.3
-
Yield: 94.5% reported in one instance.[9]
The use of N-bromosuccinimide (NBS) offers a safer and more environmentally friendly alternative to molecular bromine. NBS is a solid and easier to handle, and the reaction can often be carried out under milder conditions.
Materials:
-
Theophylline
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile, Acetic Acid, or a mixture)
Procedure:
-
Dissolve theophylline in a suitable solvent in a reaction flask.
-
Add N-bromosuccinimide to the solution portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The crude product is then purified by recrystallization.
Purification of 8-Bromotheophylline
Purification of the crude 8-bromotheophylline is crucial to remove unreacted starting material and by-products.
Recrystallization: A common method for purification is recrystallization.[15][16][17][18]
-
Solvent Selection: A suitable solvent is one in which 8-bromotheophylline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or acetic acid have been reported as effective recrystallization solvents.[9] A mixture of solvents, such as ethanol/water, can also be employed.[15]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
An alternative purification method involves dissolving the crude product in a dilute aqueous solution of sodium hydroxide, filtering to remove insoluble impurities, and then re-precipitating the 8-bromotheophylline by acidifying the solution to a pH of approximately 3.5-4.[9]
Experimental and Synthesis Workflow
The general workflow for the synthesis and purification of 8-bromotheophylline is depicted below.
Biological Context: Adenosine A1 Receptor Antagonism
8-Bromotheophylline is a known antagonist of the adenosine A1 receptor.[1] Adenosine A1 receptors are G-protein coupled receptors that play a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[19][20]
Activation of the A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that typically leads to inhibitory effects. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, A1 receptor activation can lead to the activation of phospholipase C (PLC) and the modulation of ion channels, such as the activation of potassium channels and the inhibition of calcium channels.[19]
As an antagonist, 8-bromotheophylline blocks the binding of adenosine to the A1 receptor, thereby preventing these downstream signaling events. This antagonism is the basis for some of its pharmacological effects, such as diuresis.
References
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- 7. Buy 8-Bromotheophylline | 10381-75-6 [smolecule.com]
- 8. Bromotheophylline | C7H7BrN4O2 | CID 11808 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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